![molecular formula C18H31IN4O3 B1406553 Ester tert-butylique de l'acide (2-{[3-iodo-1-(tétrahydropyran-2-yl)-1H-pyrazol-4-ylméthyl]-méthylamino}-éthyl)-méthyl-carbamique CAS No. 1782069-01-5](/img/structure/B1406553.png)
Ester tert-butylique de l'acide (2-{[3-iodo-1-(tétrahydropyran-2-yl)-1H-pyrazol-4-ylméthyl]-méthylamino}-éthyl)-méthyl-carbamique
Vue d'ensemble
Description
(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H31IN4O3 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'antibiotiques
Ce composé sert d'intermédiaire important dans la synthèse de la céftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La céftolozane a montré une forte activité contre les bactéries Gram-positives et Gram-négatives, y compris Pseudomonas aeruginosa et les souches multirésistantes .
Synthèse de produits naturels marins
Le fragment tétrahydropyranne (THP) présent dans le composé est un élément crucial dans la synthèse de produits naturels marins, tels que la neopeltolide . Ces composés présentent souvent des activités biologiques significatives et sont des candidats potentiels pour le développement de médicaments.
Méthodologie de synthèse organique
Le cycle THP du composé est un motif courant dans les molécules biologiquement actives, et sa synthèse implique des stratégies telles que l'éthérification et la métathèse de fermeture de cycle . Ces méthodes sont essentielles pour construire des molécules organiques complexes.
Recherche pharmacologique
Les dérivés du pyrazole, tels que celui présent dans ce composé, ont été identifiés comme des inhibiteurs efficaces de la PDE4 pour le traitement des maladies inflammatoires . La structure du composé pourrait être utilisée dans le développement de nouveaux agents pharmacologiques.
Exploration de l'espace chimique
Le composé peut servir de précurseur pour des dérivés sélectifs, offrant un accès à de nouveaux composés qui explorent des espaces chimiques complémentaires aux systèmes cycliques pipéridine. Cette exploration est essentielle pour la découverte de nouveaux pharmacophores.
Recherche antivirale
Des dérivés de ce composé ont été optimisés en tant qu'inhibiteurs puissants de petite molécule non covalente de la protéase 3CL du SARS-CoV . Ces recherches sont essentielles pour développer des traitements contre les infections virales.
Mécanisme D'action
Target of Action
The compound contains an iodine atom, which is often used in medicinal chemistry to increase the lipophilicity of a drug, enhancing its ability to cross cell membranes and reach its target . The pyrazole ring and the tetrahydropyran ring could potentially interact with various enzymes or receptors in the body, but without specific research on this compound, it’s difficult to identify the exact targets.
Mode of Action
Once the compound reaches its target, it could interact with the active site of an enzyme or receptor. The iodine atom could form halogen bonds with amino acid residues in the target protein, while the pyrazole and tetrahydropyran rings could participate in hydrophobic interactions or hydrogen bonding .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and the characteristics of the biological system it interacts with. The presence of the tert-butyl ester could potentially enhance the compound’s stability and resistance to metabolic degradation .
Propriétés
IUPAC Name |
tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methyl-methylamino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3/c1-18(2,3)26-17(24)22(5)10-9-21(4)12-14-13-23(20-16(14)19)15-8-6-7-11-25-15/h13,15H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAPZOGWDICIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1I)C2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
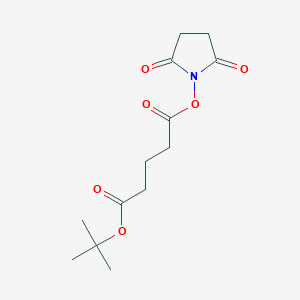
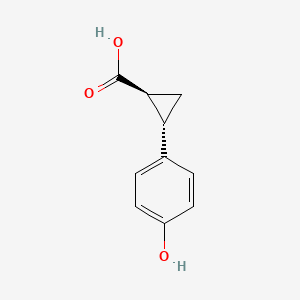
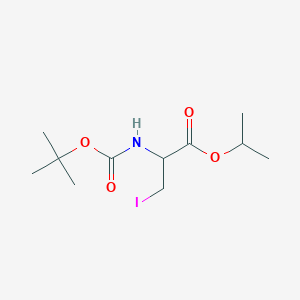
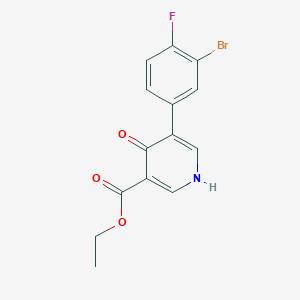

![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)
![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)
![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)
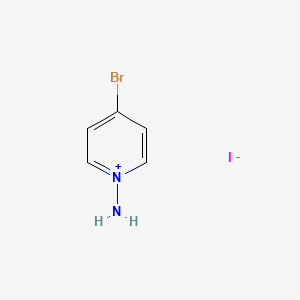

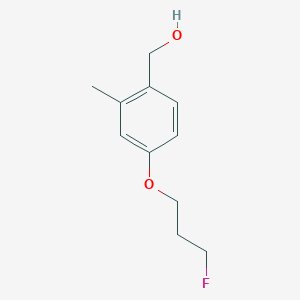
![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)
